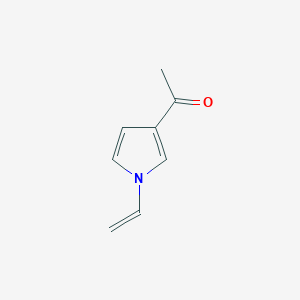

3-Acetyl-1-ethenylpyrrole

CAS No.:

Cat. No.: VC18511675

Molecular Formula: C8H9NO

Molecular Weight: 135.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NO |

|---|---|

| Molecular Weight | 135.16 g/mol |

| IUPAC Name | 1-(1-ethenylpyrrol-3-yl)ethanone |

| Standard InChI | InChI=1S/C8H9NO/c1-3-9-5-4-8(6-9)7(2)10/h3-6H,1H2,2H3 |

| Standard InChI Key | NJLIQQMUHAKJAE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CN(C=C1)C=C |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound consists of a five-membered pyrrole ring with the following substituents:

-

Acetyl group (-COCH₃) at position 3.

-

Ethenyl group (-CH=CH₂) at position 1 (N-substitution).

The conjugation of the ethenyl group with the pyrrole ring’s π-system enhances electron delocalization, influencing reactivity and stability .

Spectroscopic Data

While experimental spectra for 3-acetyl-1-ethenylpyrrole are unavailable, comparisons with analogs suggest:

-

¹H NMR:

-

IR:

Synthesis and Reaction Pathways

Route 1: Tosyl Group Elimination

Adapted from the synthesis of 3-vinylpyrroles :

-

Starting Material: 3-Acetyl-1-tosylpyrrole.

-

Reagents: Propylene oxide (HCl scavenger), alkyl halides.

-

Conditions: 110°C in acetonitrile.

-

Mechanism: Tosyl group elimination forms the ethenyl moiety.

Route 2: N-Vinylation via Alkylation

-

Substrate: 3-Acetylpyrrole.

-

Reagents: Vinyl bromide, Lewis acid catalysts (e.g., FeCl₃).

Side Reactions and Byproducts

-

Over-alkylation: Competing N-alkylation at position 1.

-

Oxidation: Acetyl group conversion to carboxylic acid under harsh conditions .

Thermodynamic and Kinetic Properties

Enthalpies of Formation

Data for 3-acetyl-1-methylpyrrole (analog) provide insights :

| Property | Value (kJ/mol) | Method |

|---|---|---|

| ΔfH°(gas) | −45.2 ± 1.5 | G3(MP2)//B3LYP calculations |

| ΔfH°(condensed) | −128.3 ± 0.8 | Combustion calorimetry |

The ethenyl group likely reduces thermodynamic stability compared to methyl due to steric strain .

Reactivity Trends

-

Electrophilic Substitution: Favored at position 4 (acetyl deactivates position 3).

-

Diels-Alder Reactivity: Ethenyl group acts as a diene in cycloadditions .

Applications in Materials and Medicinal Chemistry

Polymer Science

N-Vinylpyrroles are precursors for conductive polymers. The acetyl group enables post-polymerization functionalization .

| Polymer Property | Value/Observation |

|---|---|

| Conductivity | 10⁻²–10⁻³ S/cm (doped) |

| Thermal Stability | Decomposition >250°C |

| Hazard | Precautionary Measures |

|---|---|

| Skin/Irritation | Wear nitrile gloves, lab coat |

| Inhalation Risk | Use fume hood |

| Polymerization Risk | Store with inhibitors (BHT) |

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

-

DFT Studies: Mapping reaction pathways for ethenyl group functionalization.

-

Biological Screening: Evaluating anticancer and antiviral activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume